N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-10-14(8-9-17(13)23-2)16-12-25-19(20-16)21-18(22)11-24-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKVXDJLOBBORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide to form the thiazole ring.
Attachment of the Phenoxyacetamide Group: The phenoxyacetamide moiety can be introduced by reacting the thiazole intermediate with phenoxyacetyl chloride in the presence of a base like triethylamine. This step typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nitric acid, halogens; reactions often require a catalyst and controlled temperature to prevent overreaction.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties. The presence of the thiazole ring is often associated with bioactivity.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide exerts its effects is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxyacetamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Receptors: It may bind to specific receptors on the surface of cells, modulating signaling pathways that control cell growth and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
Substituent Effects on Bioactivity: The methoxy group in the target compound and 6a may enhance membrane permeability compared to halogenated analogs (e.g., bromine in ), though this could reduce metabolic stability.
Synthetic Pathways: Thiazole rings are commonly synthesized via Hantzsch thiazole synthesis, involving condensation of thioureas with α-halo ketones . For example, compound 15 was synthesized using 2-bromo-1-(4-chloro-3-methylphenyl)ethanone and thiourea derivatives. Phenoxyacetamide moieties are introduced via nucleophilic substitution or coupling reactions, as seen in compound 9a and bromophenyl analogs .
Biological Activities: COX Inhibition: Compound 6a exhibited dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 µM), suggesting that the target compound’s methoxy and methyl substituents might modulate similar pathways. Kinase Modulation: Compound 15 activated c-Abl kinase, highlighting the role of chloro and methyl groups in kinase binding. Plant Growth Modulation: The phenoxybenzamide analog in showed 129% activity, indicating that aromatic acetamide derivatives may interact with plant hormone receptors.
Research Findings and Mechanistic Insights
Anti-Inflammatory Potential
- The structural similarity to compound 6a suggests the target compound could inhibit cyclooxygenase (COX) enzymes. Docking studies of 6a revealed hydrophobic interactions with 15-lipoxygenase (15-LOX), a key inflammatory mediator. The methoxy and methyl groups in the target compound may enhance binding to COX/LOX active sites by increasing hydrophobic surface area .
Kinase Interactions
- Compound 15 , a chloro-methylphenyl analog, demonstrated c-Abl kinase activation via allosteric modulation. The target compound’s methoxy group could similarly influence kinase conformations, though this requires experimental validation.
Biological Activity
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound features a thiazole ring, a methoxy-substituted phenyl group, and a phenoxyacetamide moiety. The synthesis typically involves the condensation of appropriate precursors followed by cyclization and acylation. The general synthetic route can be outlined as follows:
- Condensation : Reaction of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide to form thiosemicarbazone.
- Cyclization : Using phosphorus oxychloride to cyclize the thiosemicarbazone into the thiazole ring.
- Coupling : Final coupling with phenoxyacetic acid under basic conditions to yield the target compound.
2.1 Anticancer Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer activity. The compound has been tested against various cancer cell lines using the MTT assay to determine its cytotoxic effects.
The structure-activity relationship (SAR) studies suggest that the presence of the methoxy group enhances the compound's binding affinity to cancer cell targets, potentially increasing its effectiveness.
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Preliminary results indicate that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
The mechanism through which this compound exerts its biological effects is not fully elucidated but is thought to involve:
- Inhibition of Enzymatic Activity : The thiazole ring may interact with various enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways.
Case Study: Antitumor Efficacy
A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values were comparable to established chemotherapeutics, indicating its potential as an anticancer agent.
Case Study: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against a panel of pathogens. The results showed promising activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.
Q & A
Basic: What are the optimal synthetic routes for N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. A common approach includes:
- Step 1: Coupling 4-(4-methoxy-3-methylphenyl)thiazol-2-amine with phenoxyacetyl chloride under basic conditions (e.g., triethylamine in dioxane at 20–25°C) .
- Step 2: Purification via recrystallization (ethanol-DMF mixture) to achieve >95% purity.
Key Conditions: - Temperature Control: Maintain 0–5°C during exothermic steps (e.g., acyl chloride addition) to prevent side reactions .
- Solvent Optimization: Use aprotic solvents (e.g., THF) to stabilize intermediates and improve reaction efficiency .
- Stoichiometry: A 1:1.2 molar ratio of amine to acyl chloride maximizes yield (~75%) while minimizing unreacted starting material .
Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 411.12) and detects impurities .
- Elemental Analysis: Validate purity (>98%) by matching experimental vs. theoretical C, H, N, S content .
Basic: What initial biological screening assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Antimicrobial Activity: Use microbroth dilution assays (MIC determination) against S. aureus and E. coli .
- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
- Enzyme Inhibition: Test against COX-2 or kinases via fluorometric assays (IC50 calculations) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of thiazole-acetamide derivatives?
Methodological Answer:
- Core Modifications: Introduce substituents (e.g., halogens, methyl groups) at the 4-methoxy-3-methylphenyl moiety to assess steric/electronic effects .
- Linker Optimization: Replace phenoxy with thiophenoxy or pyridyloxy groups to enhance binding affinity .
- In Silico Guidance: Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted strong interactions with target proteins (e.g., EGFR kinase) .
Advanced: How can researchers resolve contradictions in 1H NMR spectral data for thiazole-containing acetamides?
Methodological Answer:
Contradictions often arise from:
- Tautomerism: Use variable-temperature NMR (VT-NMR) to identify equilibrium between thiazole-thiol and thiazoline forms .
- Solvent Effects: Compare spectra in DMSO-d6 vs. CDCl3 to distinguish H-bonding interactions .
- 2D NMR: HSQC and HMBC correlations clarify ambiguous proton-carbon assignments (e.g., differentiating thiazole C2-H from acetamide NH) .
Advanced: What strategies mitigate discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling:
- Metabolic Stability: Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Bioavailability Enhancement: Formulate with nanocarriers (e.g., liposomes) to improve solubility and tissue penetration .
- Target Engagement Studies: Use PET tracers or fluorescent probes to confirm in vivo target binding .
Advanced: How can computational methods predict off-target interactions and toxicity risks?
Methodological Answer:
- Pharmacophore Modeling: Screen against Tox21 databases to identify potential off-targets (e.g., hERG channel inhibition) .
- MD Simulations: Simulate binding to serum albumin to predict plasma protein binding (>90% suggests limited free drug availability) .
- ADMET Prediction: Use SwissADME or ADMETLab to estimate BBB permeability, hepatotoxicity, and Ames test outcomes .
Advanced: What experimental designs address batch-to-batch variability in synthetic yields?
Methodological Answer:
- DoE (Design of Experiments): Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading) .
- In-Line Monitoring: Use ReactIR to track reaction progress in real-time and adjust conditions dynamically .
- Quality Control: Implement HPLC-PDA for purity checks across batches, with <2% RSD in retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
